ethyl 2-(8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Description

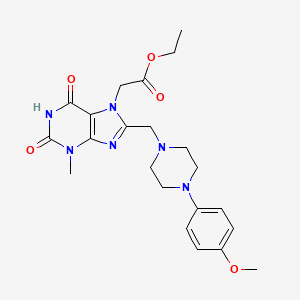

Ethyl 2-(8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine-derived compound featuring a 3-methyl-substituted purine core with a 2,6-dione moiety. The molecule incorporates a piperazine ring substituted with a 4-methoxyphenyl group, connected via a methylene bridge to the purine’s 8-position. An ethyl acetate ester is attached to the purine’s 7-position through a methylene linker.

Properties

IUPAC Name |

ethyl 2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O5/c1-4-33-18(29)14-28-17(23-20-19(28)21(30)24-22(31)25(20)2)13-26-9-11-27(12-10-26)15-5-7-16(32-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,24,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNOFBAXHJHGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ethyl 2-(8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is an intricate organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 497.6 g/mol. The structure features a piperazine ring, methoxyphenyl group, and purine derivatives, which contribute to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C25H35N7O4 |

| Molecular Weight | 497.6 g/mol |

| CAS Number | 931665-34-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in purine metabolism, which can affect cellular proliferation and survival.

- Receptor Modulation : By binding to receptors associated with the piperazine moiety, it can modulate neurotransmitter systems, potentially influencing mood and behavior.

Pharmacological Studies

Recent studies have demonstrated that derivatives similar to this compound exhibit significant pharmacological effects:

- Antitumor Activity : Compounds containing purine derivatives have shown promise in targeting cancer cells. For instance, a study indicated that modifications on the purine structure enhance cytotoxicity against various cancer cell lines .

- Neuropharmacological Effects : The piperazine moiety is known for its activity in central nervous system disorders. Research has suggested that compounds with this structure can exhibit anxiolytic and antidepressant-like effects .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several purine derivatives and tested their efficacy against human cancer cell lines. One derivative demonstrated a four-fold increase in potency compared to its N8-methylated analogues, indicating the importance of structural modifications for enhanced activity .

Case Study 2: CNS Activity

Another study explored the effects of piperazine-containing compounds on anxiety models in rodents. The results showed that these compounds significantly reduced anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on molecular formula.

Key Structural Differences :

- Substituents at Purine 7/8 Positions : The target compound’s ethyl acetate ester at the 7-position contrasts with the 2-methylallyl group in and the 4-methylbenzyl group in . These differences influence hydrophobicity and steric interactions with target proteins.

- Piperazine Modifications : The 4-methoxyphenyl group in the target compound may enhance binding to serotonin or dopamine receptors compared to phenylpiperazine in , as methoxy groups are common in receptor-targeting drugs .

Bioactivity and Pharmacokinetic Comparisons

- Similarity Indexing: Computational methods (Tanimoto coefficient, MACCS fingerprints) reveal ~60–70% structural similarity between the target compound and kinase inhibitors like GSK3β inhibitors (e.g., ZINC00027361) .

- Bioactivity Clustering : Hierarchical clustering of NCI-60 bioactivity profiles indicates that purine derivatives with piperazine substituents cluster together, correlating with shared inhibition of kinases (e.g., PI3K/AKT pathway) and epigenetic regulators (e.g., HDACs) .

- Pharmacokinetics : The ethyl acetate ester in the target compound likely improves membrane permeability compared to carboxylic acid analogs, as esters are common prodrug motifs. This contrasts with the methylallyl group in , which may reduce metabolic stability .

Research Findings and Limitations

- Target Prediction: Molecular docking studies suggest the target compound’s piperazine and purine moieties interact with HDAC8 and PI3Kγ active sites, similar to SAHA (vorinostat) and idelalisib analogs .

- Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound and analogs like are unreported, limiting formulation studies. Bioactivity data for are also scarce, highlighting reliance on predictive models .

Q & A

Q. What are the recommended synthetic strategies for preparing ethyl 2-(8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate?

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Piperazine Substitution : Introduce the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or reductive amination, as demonstrated in analogous purine derivatives .

- Purine Core Functionalization : Modify the 8-position of the purine ring using alkylation or cross-coupling reactions. A methyl group at the 3-position can be retained via selective protection/deprotection strategies .

- Esterification : Final coupling of the acetic acid side chain via esterification under mild acidic conditions (e.g., DCC/DMAP catalysis) to avoid purine ring degradation .

Critical Note : Monitor reaction intermediates using LC-MS to confirm regioselectivity and avoid byproducts .

Q. How can researchers ensure purity and characterize intermediates during synthesis?

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar piperazine derivatives cause skin/eye irritation) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., ethyl acetate, DCM) .

- Spill Management : Neutralize acidic or basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability without compromising yield?

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can model nonlinear relationships between reaction time and yield .

- Flow Chemistry : Transition batch synthesis to continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., Omura-Sharma-Swern oxidation adaptations) .

- Heuristic Algorithms : Use Bayesian optimization to predict optimal conditions (e.g., 60°C, 0.5 eq. catalyst) with <10 experimental trials, as demonstrated in analogous syntheses .

Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?

- Case Study : Discrepancies in carbonyl peak positions (theoretical vs. observed) may arise from tautomerism in the purine ring.

- Solution : Perform variable-temperature NMR (VT-NMR) to identify dominant tautomers and assign signals correctly .

- X-ray Crystallography : Resolve ambiguous regions (e.g., piperazine orientation) via single-crystal analysis, as done for related purine esters .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

- Analog Synthesis : Prepare derivatives with modified piperazine (e.g., 4-phenyl vs. 4-methoxyphenyl) or purine substituents .

- Biological Assays :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. How can impurities or degradation products be identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.